2-Amino-5-bromo-4-fluoropyridin-3-ol
Overview
Description
2-Amino-5-bromo-4-fluoropyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of amino, bromo, and fluorine substituents on the pyridine ring, which confer unique chemical properties and reactivity
Mechanism of Action
Target of Action
As a pyridine derivative, it may be used in the preparation of imaging agents for nicotinic α4β2 receptor .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that pyridine derivatives are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s slightly soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Given its potential use in the preparation of imaging agents for nicotinic α4β2 receptor , it could potentially influence neuronal signaling.
Action Environment
It’s known that the stability and reactivity of pyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical reagents .
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromo-4-fluoro-3-hydroxypyridine is slightly soluble in water . It is stable under recommended storage conditions . It is incompatible with oxidizing agents and heat
Cellular Effects
It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
Fluoropyridines are known to have strong electron-withdrawing substituents in the aromatic ring . This could potentially influence their interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
2-Amino-5-bromo-4-fluoro-3-hydroxypyridine is stable under recommended storage conditions . It is incompatible with oxidizing agents and heat
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluoropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-fluoropyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki coupling reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can be employed to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Amino-5-bromo-4-fluoropyridin-3-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a precursor in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-4-fluoropyridin-3-ol is unique due to the combination of amino, bromo, and fluorine substituents on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-fluoropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFGNFGWVGBKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613856 | |
Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-78-8 | |
Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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